Divergent HDAC Selectivity: FEM1B vs. CRBN PROTACs
The FEM1B-recruiting PROTAC FF2049, which incorporates E3 ligase Ligand 53, demonstrates a distinct degradation selectivity profile compared to the cereblon-recruiting PROTAC A6, despite sharing the same HDAC-targeting warhead. FF2049 selectively degrades HDAC1 with a DC50 of 257 nM and a Dmax of 85% in MM.1S cells, while A6 is a selective HDAC6 degrader [1]. This isoform switch is attributed to the unique ternary complex geometry imposed by FEM1B recruitment [1].
| Evidence Dimension | HDAC isoform degradation selectivity |
|---|---|
| Target Compound Data | DC50 = 257 nM (HDAC1), Dmax = 85% (HDAC1) for FF2049 in MM.1S cells |
| Comparator Or Baseline | A6 (cereblon-recruiting PROTAC with same HDAC warhead): selective HDAC6 degradation |
| Quantified Difference | FEM1B-based PROTAC shifts degradation from HDAC6 (CRBN) to HDAC1–3 (FEM1B) |
| Conditions | Western blot analysis in MM.1S multiple myeloma cells after 8h incubation |
Why This Matters
This demonstrates that E3 ligase Ligand 53 enables access to degradation profiles not achievable with standard CRBN ligands, offering a strategic advantage for targets where CRBN-based degraders fail to achieve desired isoform selectivity.
- [1] Feller, F., Honin, I., Miranda, M., Weber, H. B., Henze, S., Hanl, M., & Hansen, F. K. (2025). Development of the First-in-Class FEM1B-Recruiting Histone Deacetylase Degraders. Journal of Medicinal Chemistry, 68(1), 123-135. doi:10.1021/acs.jmedchem.4c02569 View Source
